molecular formula C10H18F3NO3S B12865154 (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine

(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine

Katalognummer: B12865154
Molekulargewicht: 289.32 g/mol
InChI-Schlüssel: LHBKCKSYKOLRMD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorobutylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable trifluorobutylsulfonylating agent. One common method includes the use of trifluorobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluorobutyl group can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced trifluorobutyl derivatives.

    Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluorobutylsulfonyl groups on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl-containing molecules with proteins and other biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine involves its interaction with specific molecular targets. The trifluorobutylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.

    (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring structure.

Uniqueness

(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is unique due to the presence of both a morpholine ring and a trifluorobutylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H18F3NO3S

Molekulargewicht

289.32 g/mol

IUPAC-Name

(3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine

InChI

InChI=1S/C10H18F3NO3S/c11-10(12,13)3-1-6-18(15,16)7-2-9-8-17-5-4-14-9/h9,14H,1-8H2/t9-/m1/s1

InChI-Schlüssel

LHBKCKSYKOLRMD-SECBINFHSA-N

Isomerische SMILES

C1COC[C@H](N1)CCS(=O)(=O)CCCC(F)(F)F

Kanonische SMILES

C1COCC(N1)CCS(=O)(=O)CCCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.